3-Methoxy-5-methylisoxazole

Vue d'ensemble

Description

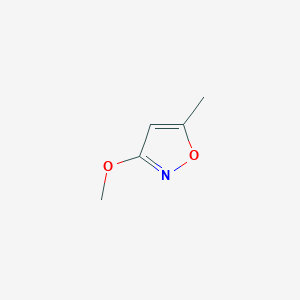

3-Methoxy-5-methylisoxazole is a heterocyclic organic compound with the molecular formula C5H7NO2. It is part of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like tetrahydrofuran and reagents such as sodium hydride .

Analyse Des Réactions Chimiques

Reaction with Butyllithium and Carbon Dioxide

3-Methoxy-5-methylisoxazole undergoes regioselective lithiation at the 4-position when treated with n-butyllithium (n-BuLi), followed by carboxylation with CO₂. The reaction produces two major products due to competing pathways:

-

3-Methoxyisoxazole-5-acetic acid (major product, 73% yield)

-

This compound-4-carboxylic acid (minor product, 27% yield)

Mechanistic Insights :

-

The methoxy group’s inductive effect increases the acidity of the C-4 proton, directing lithiation to this position .

-

Subsequent carboxylation introduces a carboxylic acid group, yielding derivatives with potential applications in pharmaceutical synthesis .

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| THF, 0°C, n-BuLi, CO₂ | n-BuLi, CO₂ | 3-Methoxyisoxazole-5-acetic acid | 73% |

| THF, 0°C, n-BuLi, CO₂ | n-BuLi, CO₂ | This compound-4-carboxylic acid | 27% |

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds due to substituent effects:

Key Observations :

-

Electron-donating groups (e.g., phenyl) at the 3-position shift lithiation to the methyl group at C-5 .

-

The methoxy group’s electron-withdrawing nature stabilizes the lithiated intermediate at C-4, enabling unique functionalization .

Stability and Degradation Pathways

While not directly studied for this compound, its analogue 3-amino-5-methylisoxazole undergoes microbial degradation to form non-toxic metabolites . This suggests potential environmental relevance for methoxy derivatives.

Applications De Recherche Scientifique

3-Methoxy-5-methylisoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its presence in various pharmacologically active compounds.

Industry: Used in the production of agrochemicals and other industrial chemicals

Mécanisme D'action

The mechanism of action of 3-Methoxy-5-methylisoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its pharmacological effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparaison Avec Des Composés Similaires

- 3-Methoxy-5-phenylisoxazole

- 3-Methoxy-5-methylisothiazole

- 3-Methoxy-5-chloroisoxazole

Comparison: 3-Methoxy-5-methylisoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may have different pharmacological properties and applications .

Activité Biologique

3-Methoxy-5-methylisoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its unique substitution pattern that influences its biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Overview of this compound

- Molecular Formula : CHNO

- Structure : Contains a five-membered ring with one nitrogen and one oxygen atom adjacent to each other.

Interaction with Enzymes

This compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, impacting the pharmacokinetics of other compounds.

Cellular Effects

Research indicates that this compound affects cell signaling pathways and gene expression. For instance, in HL-60 leukemia cells, derivatives of isoxazole have shown to influence the expression of genes such as p21 WAF-1, Bax, and Bcl-2, which are involved in cell cycle regulation and apoptosis .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized below:

| Pathogen | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | 0.25 |

These results indicate its potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using MTT assays on human cell lines:

| Cell Line | IC (µM) |

|---|---|

| HaCat (keratinocytes) | 15 |

| BALB/c 3T3 (fibroblasts) | 25 |

The HaCat cell line demonstrated higher sensitivity compared to BALB/c 3T3 cells, suggesting varying susceptibility among different cell types .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical strains of bacteria and fungi. The compound showed potent activity against Gram-negative bacteria, with specific binding interactions noted with DNA gyrase, enhancing its antibacterial potential .

- Cytotoxicity Assessment : In a separate study focusing on the cytotoxic effects on normal human cell lines, it was found that while the compound exhibited significant activity against cancerous cells, it also posed a risk to normal cells at higher concentrations, emphasizing the need for careful dosage considerations in therapeutic applications .

Applications in Research and Medicine

This compound is being investigated for various applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmacologically active compounds.

- Antimicrobial Development : Its efficacy against resistant strains makes it a candidate for new antimicrobial agents.

- Cancer Research : The modulation of apoptotic pathways presents opportunities for cancer treatment strategies.

Propriétés

IUPAC Name |

3-methoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGZCQYXYLDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472014 | |

| Record name | 3-Methoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16864-45-2 | |

| Record name | 3-Methoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the studied 3-Methoxy-5-methylisoxazole derivatives interact with excitatory amino acid receptors?

A1: The research investigates two novel compounds derived from the AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid) scaffold: AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid) and AMNH (2-amino-3-[2-(3-hydroxy-5-methylisoxazol-4-yl)-methyl-5-methyl-3-oxoisoxazolin-4-yl]propionic acid). These compounds were designed as antagonists for non-NMDA excitatory amino acid receptors. The study found that both AMOA and AMNH bind to non-NMDA receptors, inhibiting the binding of [3H]AMPA, a known agonist for these receptors []. This suggests a competitive binding mechanism, where the compounds occupy the receptor sites, preventing the binding and action of excitatory neurotransmitters like AMPA and kainic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.